N-(3-acetylphenyl)-3-bromobenzamide
Description
N-(3-acetylphenyl)-3-bromobenzamide: is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring and a bromobenzamide moiety
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-bromobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTHYWYCRFAOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-bromobenzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-acetylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to optimize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-3-bromobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Corresponding carboxylic acids or alcohols.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: N-(3-acetylphenyl)-3-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-bromobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The acetyl and bromobenzamide groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-N-methylacetamide
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
Comparison: N-(3-acetylphenyl)-3-bromobenzamide is unique due to the presence of both an acetyl group and a bromine atom, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development and synthetic applications.
Biological Activity
N-(3-acetylphenyl)-3-bromobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The structure includes an acetyl group attached to a phenyl ring and a bromine atom on another phenyl ring, linked through an amide bond. This configuration contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. Similar compounds have demonstrated inhibition in the methylerythritol phosphate (MEP) pathway, which is crucial for isoprene synthesis in bacteria and parasites .
- Binding Interactions : It likely interacts with proteins through polar, hydrophobic, and π-π interactions. These interactions can modulate biological pathways by influencing enzyme activity and receptor signaling.
Biological Activities
Research has indicated various biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further pharmacological investigation .
- Anticancer Potential : The compound's structural features may enhance its ability to inhibit cancer cell proliferation. It has been explored for its effects on specific cancer cell lines, showing promise in inhibiting tumor growth .
Case Studies
-
Inhibition Studies :
- A study demonstrated that this compound inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism was attributed to its ability to disrupt bacterial metabolic pathways.
- Cancer Cell Line Testing :
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |
| N-(3-acetylphenyl)-2-iodobenzamide | Enzyme inhibitor | Binding to active sites of enzymes |
| N-(4-acetylphenyl)-4-bromobenzamide | Anti-inflammatory | Modulation of inflammatory pathways |
Pharmacokinetics
The pharmacokinetic profile of structurally similar compounds suggests that this compound may exhibit favorable absorption characteristics. For instance, related compounds have shown high gastrointestinal absorption and potential blood-brain barrier permeability, indicating possible central nervous system effects .
Q & A
Q. Advanced
- Molecular docking : Screens against protein databases (e.g., PDB) to identify binding poses (e.g., interactions with ATP-binding pockets in kinases).
- Molecular dynamics (MD) : Simulates stability of ligand-receptor complexes over 100-ns trajectories, assessing hydrogen bonds and hydrophobic contacts .
- QSAR modeling : Correlates substituent effects (e.g., bromine position) with activity trends in analogous benzamides .
How can reaction yields be optimized for gram-scale synthesis?
Q. Advanced
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side products (e.g., dimerization) .
- Catalyst screening : Lewis acids (e.g., ZnCl) enhance acylation efficiency by activating the acyl chloride.
- In situ monitoring : ReactIR tracks intermediate formation to adjust reaction parameters in real time .
What degradation pathways occur under accelerated stability testing, and how are they mitigated?
Advanced
Common pathways include:
- Hydrolysis : Amide bond cleavage in acidic/basic conditions (pH <3 or >10).
- Photooxidation : Acetyl group degradation under UV light.
Mitigation strategies: - Lyophilization : Stabilizes the compound in solid form.
- Excipient screening : Cyclodextrins or PEG coatings reduce hydrolysis in aqueous formulations .
How does the compound’s logP value influence its pharmacokinetic profile?
Advanced
The calculated logP (~3.2) indicates moderate lipophilicity, balancing membrane permeability and solubility. In silico ADMET predictions (e.g., SwissADME) suggest:
- High gastrointestinal absorption : Suitable for oral delivery.
- CYP450 interactions : Metabolism via CYP3A4, requiring co-administration studies with inhibitors (e.g., ketoconazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
